(4Z)-2-(2-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-CHLOROPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with 2-nitrobenzylidene oxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-CHLOROPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4Z)-2-(2-CHLOROPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Emoxypine: A compound with antioxidant properties.
Uniqueness
(4Z)-2-(2-CHLOROPHENYL)-4-[(2-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of a chlorophenyl group, a nitrophenyl group, and an oxazole ring, which imparts distinct chemical and biological properties not found in simpler compounds like dichloroaniline or emoxypine .
Properties
Molecular Formula |
C16H9ClN2O4 |
---|---|
Molecular Weight |
328.70 g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-7-3-2-6-11(12)15-18-13(16(20)23-15)9-10-5-1-4-8-14(10)19(21)22/h1-9H/b13-9- |
InChI Key |
FXEZTNVRUXEJII-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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